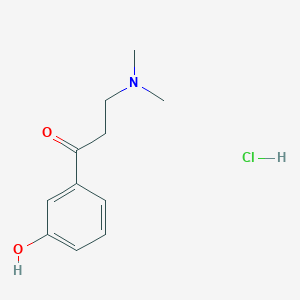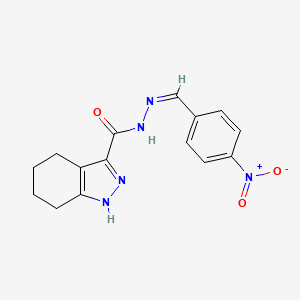
1-Penten-3-one, 4-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
4-METHYL-1-PHENYL-PENT-1-EN-3-ONE can be synthesized through several methods. One common synthetic route involves the alkylation of Michler’s ketone. Another method includes the reaction of styrene with methyl ethyl ketone in the presence of a catalyst . Industrial production methods often involve similar reactions but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-METHYL-1-PHENYL-PENT-1-EN-3-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used as a flavoring agent and in the production of fragrances
Mechanism of Action
The mechanism of action of 4-METHYL-1-PHENYL-PENT-1-EN-3-ONE involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
4-METHYL-1-PHENYL-PENT-1-EN-3-ONE can be compared with similar compounds such as:
4-Methyl-1-phenylpentan-1-one: Similar in structure but differs in the position of the double bond.
4-Phenyl-3-buten-2-one: Another related compound with a different substitution pattern.
Isocaprophenone: Shares structural similarities but has different functional groups
Properties
CAS No. |
3160-32-5 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-4-methyl-1-phenylpent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+ |
InChI Key |
CAXIQKXPSQYDIR-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)C(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)C(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-bromo-2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B11997881.png)
![4-{[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]amino}-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997887.png)

![Propyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997900.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11997912.png)

![2-[(2,2,2-Trifluoro-1-phenylethoxy)carbonyl]benzoic acid](/img/structure/B11997917.png)
![{2-[(E)-{[3-(4-methylphenyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]imino}methyl]phenoxy}acetic acid](/img/structure/B11997919.png)

![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997926.png)

![2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal](/img/structure/B11997936.png)

